molecular formula C19H16N2O4 B2533194 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide CAS No. 1210145-14-4

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide

Cat. No.: B2533194
CAS No.: 1210145-14-4
M. Wt: 336.347
InChI Key: BPGRQNMHEMBQIV-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a benzylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is typically carried out in the presence of a base such as triethylamine.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of benzo[d][1,3]dioxole.

    Formation of the Benzylacetamide Group: The benzylacetamide group can be introduced by reacting the intermediate compound with benzylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors for the cycloaddition and cross-coupling reactions, as well as the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF (dimethylformamide), alkyl halides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated derivatives at the benzyl position.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide involves its interaction with specific molecular targets within cells. Studies have shown that the compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide is unique due to its specific combination of the benzo[d][1,3]dioxole moiety, isoxazole ring, and benzylacetamide group, which together contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(20-11-13-4-2-1-3-5-13)10-15-9-17(25-21-15)14-6-7-16-18(8-14)24-12-23-16/h1-9H,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGRQNMHEMBQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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